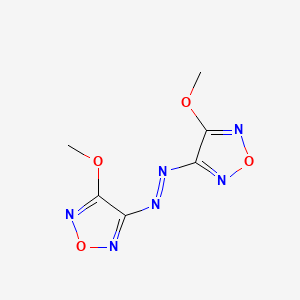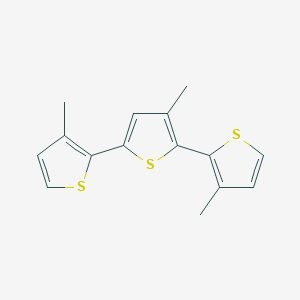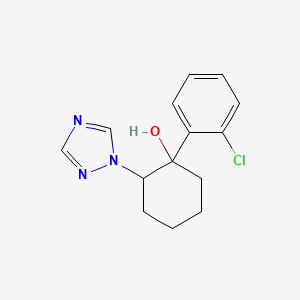
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-tri
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is a chemical compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group attached to it. The presence of a 2-chlorophenyl group and a 1H-1,2,4-triazol-1-yl group makes this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) typically involves the following steps:
Formation of the Cyclohexanol Core: This can be achieved through the hydrogenation of phenol or the reduction of cyclohexanone.
Introduction of the 2-Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2-chlorobenzene.
Attachment of the 1H-1,2,4-Triazol-1-yl Group: This can be done through a nucleophilic substitution reaction using 1H-1,2,4-triazole.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in these reactions are chosen to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexanols, other substituted cyclohexanols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: May have biological activity and be used in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the 1H-1,2,4-triazol-1-yl group suggests potential interactions with metal ions or other coordination sites.
類似化合物との比較
Similar Compounds
Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.
2-Chlorophenylcyclohexanol: Similar structure but without the 1H-1,2,4-triazol-1-yl group.
1H-1,2,4-Triazol-1-ylcyclohexanol: Similar structure but without the 2-chlorophenyl group.
Uniqueness
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is unique due to the combination of the 2-chlorophenyl and 1H-1,2,4-triazol-1-yl groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
100199-35-7 |
|---|---|
分子式 |
C14H16ClN3O |
分子量 |
277.75 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16ClN3O/c15-12-6-2-1-5-11(12)14(19)8-4-3-7-13(14)18-10-16-9-17-18/h1-2,5-6,9-10,13,19H,3-4,7-8H2 |
InChIキー |
UMJUMYGXQXPTPY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


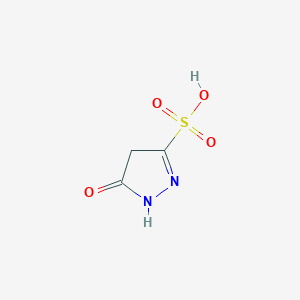
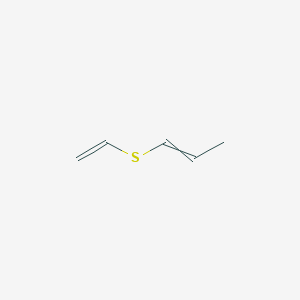
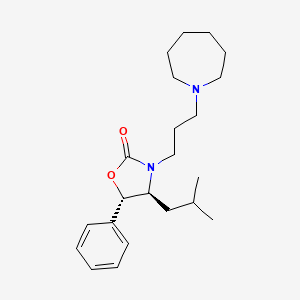
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
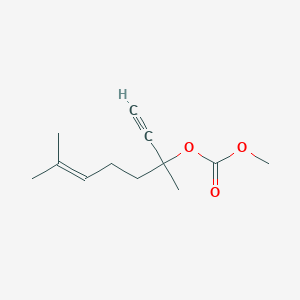
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
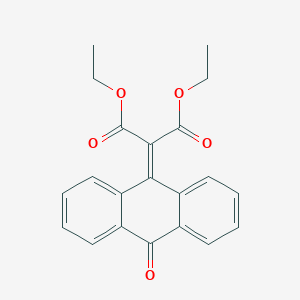
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
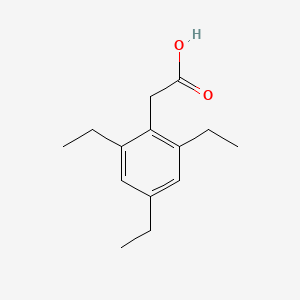
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
